molecular formula C8H10BrNO2 B039452 Indoline-5,6-diol hydrobromide CAS No. 29539-03-5

Indoline-5,6-diol hydrobromide

Cat. No. B039452
CAS RN: 29539-03-5
M. Wt: 151.16 g/mol
InChI Key: TXMQOPNBBITFNX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Indoline-5,6-diol hydrobromide and related compounds involves several key methods. Notably, the regioselective dibromination of methyl indole-3-carboxylate, a precursor to 5,6-dibromoindoles, highlights an important step in accessing derivatives of indoline. This process is facilitated by treatment with bromine in acetic acid, leading to methyl 5,6-dibromoindole-3-carboxylate, which can be further processed to yield desired compounds (Parsons et al., 2011). Additionally, amidomethylation in acidic media and subsequent modifications have been employed to synthesize benz(aminomethyl)indoles, providing pathways to 5- or 6-substituted isomers through dehydrogenation and hydrolysis (Kost et al., 1975).

Molecular Structure Analysis

Understanding the molecular structure of Indoline-5,6-diol hydrobromide involves examining the configurations and electronic properties of its indoline backbone. The crystal structures of related compounds, such as L-tryptophan hydrochloride and hydrobromide, have been determined, revealing insights into the indole ring's arrangements and interactions within the crystal lattice. These studies provide a foundation for analyzing the structural nuances of indoline derivatives (Takigawa et al., 1966).

Chemical Reactions and Properties

Indoline compounds participate in a variety of chemical reactions, contributing to their versatility in synthetic applications. For example, the Fischer indole synthesis, a classic reaction, illustrates the indole ring formation's efficiency via a regiospecific process (Calderon Morales et al., 2004). Additionally, electrophilic substitution reactions, such as halogenation and acylation, further demonstrate the reactivity of indoline structures at specific positions, enabling targeted modifications (Ntaganda et al., 1994).

Physical Properties Analysis

The physical properties of Indoline-5,6-diol hydrobromide, including its solubility, melting point, and crystal structure, are crucial for its handling and application in various domains. While specific data on Indoline-5,6-diol hydrobromide is scarce, studies on related indoline and indole compounds provide valuable insights. For instance, the solvate structures and thermal behaviors of indoline derivatives have been extensively studied, offering clues to their stability, solubility, and crystalline forms (Sharma et al., 2021).

Scientific Research Applications

Bioactivity of Secondary Metabolites from Marine Sponges

  • Marine sponges produce bioactive secondary metabolites with potential applications in treating human diseases. Compounds with brominated indolic rings, like 5,6-dibromoindoles, exhibit anti-cancer, antibiotic, and anti-inflammatory properties. They are also being explored for treating depression-related pathologies (Mollica, Locatelli, Stefanucci, & Pinnen, 2012).

Synthesis of 5,6-Dibromoindoles

S-aminoalkyl Derivatives Synthesis

Indoline in Dehydrogenation and Aromatization Processes

  • Indoline derivatives are transformed into indoles through a novel dehydrogenation pathway catalyzed by cytochrome P450 enzymes. This process has implications for developing drug candidates with therapeutic potential (Sun et al., 2007).

Use in Corrosion Inhibition

  • Spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives have shown effectiveness as corrosion inhibitors for mild steel in hydrochloric acid, suggesting applications in material sciences (Gupta et al., 2018).

Indolines in Anticancer Drug Development

  • Indoline compounds are increasingly utilized in anticancer drug development due to their diverse biological activities. They form the backbone of various drug scaffolds, highlighting their significance in medicinal chemistry (Wei et al., 2023).

Antioxidant Activities

Safety And Hazards

When handling Indoline-5,6-diol hydrobromide, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . All sources of ignition should be removed, and adequate ventilation should be ensured .

properties

IUPAC Name

2,3-dihydro-1H-indole-5,6-diol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2.BrH/c10-7-3-5-1-2-9-6(5)4-8(7)11;/h3-4,9-11H,1-2H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXMQOPNBBITFNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC(=C(C=C21)O)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001021295
Record name 5,6-Dihydroxyindoline hydrobromide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indoline-5,6-diol hydrobromide

CAS RN

138937-28-7
Record name 5,6-Dihydroxyindoline hydrobromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138937-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Dihydroxyindoline hydrobromide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-dihydroxy-2,3-dihydro-1H-indolium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.977
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1H-Indole-5,6-diol, 2,3-dihydro-, hydrobromide (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.908
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

97.8 g of 5,6-dimethoxyindoline are dissolved in 400 ml of 47% hydrobromic acid and the solution is refluxed for four hours. The hydrobromic acid is evaporated under reduced pressure and the residue is taken up in 0.5 l of ethanol and treated with active charcoal under ethanol reflux for 30 minutes and the mixture is then filtered through celite. A volume of ethyl ether is then added progressively to the cooled filtrate. 94.8 g of 5,6-dihydroxyindoline hydrobromide are obtained.
Quantity
97.8 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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